![molecular formula C9H12N2 B064645 N-(pyridin-4-ylmethyl)cyclopropanamine CAS No. 193153-60-5](/img/structure/B64645.png)
N-(pyridin-4-ylmethyl)cyclopropanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-pyridin-4-ylmethyl-amine typically involves the reaction of cyclopropylamine with pyridine derivatives under controlled conditions. One common method includes the use of Grignard reagents to introduce the cyclopropyl group into the pyridine ring . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to 120°C .
Industrial Production Methods
Industrial production of Cyclopropyl-pyridin-4-ylmethyl-amine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-pyridin-4-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-pyridin-4-ylmethyl-ketone, while reduction can produce cyclopropyl-pyridin-4-ylmethyl-amine derivatives with altered functional groups .
Scientific Research Applications
Chemistry
N-(pyridin-4-ylmethyl)cyclopropanamine serves as a building block in organic synthesis, enabling the formation of more complex molecules. Its versatility allows it to be integrated into various chemical frameworks, facilitating the development of novel compounds with tailored properties.
Biology
In biological research, this compound has been investigated for its role as a biochemical probe in proteomics. It has shown potential in studying enzyme interactions and receptor binding, which is crucial for understanding cellular processes and signaling pathways.
Medicine
This compound has been explored for its therapeutic properties , particularly:
- Antimicrobial Activity : Studies have demonstrated that the compound exhibits significant antibacterial effects against multi-drug resistant strains of bacteria, making it a candidate for developing new antibiotics.
- Cancer Research : It has been evaluated for its inhibitory effects on cancer cell proliferation, especially against prostate cancer cells. The compound induces apoptosis and inhibits cell cycle progression, suggesting potential as a therapeutic agent for treatment-resistant tumors .
- Neurological Applications : Preliminary research indicates that this compound may influence neurotransmitter systems, opening avenues for treating neurodegenerative diseases .
Antimicrobial Study
A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multi-drug resistant bacterial strains, showcasing its potential as a new class of antibiotics.
Cancer Research
In vitro studies focusing on prostate cancer revealed that this compound significantly inhibits cell growth, leading researchers to further explore its application in treating resistant tumors .
Neurological Applications
Research indicated that this compound might affect neurotransmitter systems, suggesting possible therapeutic uses in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Mechanism of Action
The mechanism of action of Cyclopropyl-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Cyclopropyl-pyridin-4-ylmethyl-amine can be compared with other similar compounds such as N-(pyridin-4-yl)pyridin-4-amine and its derivatives . These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique cyclopropyl group in Cyclopropyl-pyridin-4-ylmethyl-amine imparts distinct properties that can be advantageous in certain applications .
List of Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Biological Activity
N-(pyridin-4-ylmethyl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. The compound features a cyclopropane moiety and a pyridine ring, which are known to influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to modulate specific enzymatic pathways. One key target is the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). These lipids are involved in various physiological processes, including pain modulation, inflammation, and appetite regulation.
Structure-Activity Relationship (SAR)
Recent studies have focused on the SAR of compounds related to NAPE-PLD inhibition. For instance, modifications in the substituents on the pyridine ring and cyclopropane core have been shown to influence the potency and selectivity of these inhibitors.
Table 1: Structure-Activity Relationship Findings
Compound | Substituent | IC50 (µM) | Remarks |
---|---|---|---|
Compound 1 | -CH3 | 10 | Moderate potency |
Compound 2 | -OCH3 | 5 | Enhanced activity |
Compound 3 | -Cl | 3 | High selectivity for NAPE-PLD |
Case Study 1: In Vivo Efficacy
A study investigated the effects of this compound on emotional behavior in animal models. The compound was administered to mice, and behavioral assays indicated a significant reduction in anxiety-like behaviors compared to control groups. This suggests that modulation of NAPE levels through inhibition of NAPE-PLD may have therapeutic implications for anxiety disorders.
Case Study 2: Anti-inflammatory Properties
Another research effort evaluated the anti-inflammatory effects of this compound in macrophage-like THP-1 cells. The results demonstrated that treatment with this compound led to a decrease in pro-inflammatory cytokines such as IL-6 and TNFα, indicating potential utility in managing inflammatory diseases.
Research Findings
Recent literature highlights several promising findings regarding the biological activity of this compound:
- Inhibition of NAPE-PLD : Studies have shown that this compound effectively inhibits NAPE-PLD with an IC50 value in the low micromolar range, making it a candidate for further development as a therapeutic agent targeting lipid-mediated pathways .
- Psychotropic Effects : Animal studies have indicated that modulation of NAEs through inhibition of their biosynthesis can lead to altered emotional states, suggesting implications for mood disorders .
- Cytokine Modulation : The compound's ability to reduce inflammatory cytokine production positions it as a potential anti-inflammatory agent, warranting further exploration in clinical settings .
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-6,9,11H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVLLYTWAGEYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360124 | |
Record name | Cyclopropyl-pyridin-4-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193153-60-5 | |
Record name | Cyclopropyl-pyridin-4-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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